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(6-Hydroxybiphenyl-3-yl)acetic acid

Cat. No.: B7884399
M. Wt: 228.24 g/mol
InChI Key: QSTRNCHHKMCZKJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Biphenyl (B1667301) Derivatives in Chemical Research

The journey of biphenyl derivatives in chemical research is a long and storied one, beginning nearly 160 years ago. nih.gov The initial synthesis trials for biphenyl scaffolds date back to 1855. nih.gov Early applications were largely industrial; for instance, biphenyl itself was used as a heat transfer agent, and its chlorinated derivatives, polychlorinated biphenyls (PCBs), were employed as cooling and insulating fluids before being banned due to their toxicity. wikipedia.orgtaylorandfrancis.com

The 20th century saw the development of pivotal synthetic reactions that revolutionized the creation of complex biphenyl derivatives. The Ullmann reaction, discovered in 1901, and later, the Nobel Prize-winning Suzuki-Miyaura reaction, provided chemists with powerful tools to construct these molecules with high precision. wikipedia.orgnih.gov This advancement shifted the focus towards applications in medicinal chemistry and materials science. nih.gov Today, the biphenyl moiety is a fundamental backbone in a multitude of marketed drugs, natural products, and advanced materials like those used in organic light-emitting diodes (OLEDs) and liquid crystals. wikipedia.orgnih.gov

Significance of (6-Hydroxybiphenyl-3-yl)acetic Acid as a Molecular Scaffold for Research

The significance of this compound as a molecular scaffold is intrinsically linked to its identity as a hydroxylated derivative of biphenylacetic acid. The biphenylacetic acid framework is the core of the NSAID Felbinac (4-biphenylacetic acid) and is the active metabolite of the pro-drug Fenbufen. targetmol.comcaymanchem.comchemicalbook.com

In pharmacological research, understanding the metabolism of a drug is crucial. Studies on Felbinac have shown that oxidation is its primary metabolic pathway, leading to the formation of hydroxylated metabolites. nih.gov For example, 4'-Hydroxyfelbinac has been identified as the principal metabolite of Felbinac in both rats and humans, with the majority of the drug being excreted in this hydroxylated form. nih.govtandfonline.com

Furthermore, the structure of this compound, with its reactive hydroxyl and carboxylic acid groups, makes it a valuable starting point or "scaffold" for synthetic chemists. These functional groups can be readily modified to create a library of new derivative compounds. Researchers can explore how these structural changes affect biological activity, potentially leading to the development of new drugs with improved properties, such as enhanced potency or selectivity for specific enzyme targets like cyclooxygenase (COX). mdpi.commdpi.com

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₃ nih.gov
Molecular Weight228.24 g/mol nih.gov
PubChem CID13025525 nih.gov

Overview of Current Academic Research Trajectories Involving the Compound

Current academic research connected to this compound and similar structures is proceeding along several key trajectories.

A primary area of focus is in pharmacology, particularly the study of drug metabolism and pharmacokinetics. nih.govtandfonline.com Detailed analysis of the formation, distribution, and excretion of hydroxylated metabolites of NSAIDs like Felbinac provides critical data for evaluating the safety and efficacy of these drugs. nih.govnih.gov

Another significant research direction is the rational design and synthesis of novel anti-inflammatory agents. Scientists are actively creating new series of biphenyl, phenoxy acetic acid, and other related derivatives with the goal of developing more effective and safer medications. mdpi.commdpi.com A major objective within this field is the development of selective COX-2 inhibitors. These drugs are designed to target the COX-2 enzyme, which is involved in inflammation, while sparing the COX-1 enzyme, which has protective functions in the stomach and kidneys. This selectivity can potentially reduce the gastrointestinal side effects associated with older, non-selective NSAIDs. mdpi.comgoogle.com

Finally, there is an ongoing effort to explore the inherent biological activities of drug metabolites. Metabolites are not always inert byproducts; they can sometimes possess their own significant pharmacological effects. Therefore, isolating and studying compounds like this compound is a crucial step in discovering new therapeutic leads and fully understanding the complex biological activity of the parent drug.

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B7884399 (6-Hydroxybiphenyl-3-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3-phenylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-7-6-10(9-14(16)17)8-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTRNCHHKMCZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 6 Hydroxybiphenyl 3 Yl Acetic Acid

Strategic Approaches for Biphenyl (B1667301) Core Construction

The formation of the biphenyl scaffold is a critical step in the synthesis of (6-Hydroxybiphenyl-3-yl)acetic acid. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for creating the C-C bond between the two phenyl rings.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation (e.g., Suzuki-Miyaura, Negishi)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. prepchem.comresearchgate.net For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a suitably protected (3-carboxymethylphenyl)boronic acid derivative with a protected 2-halophenol. A noteworthy example in the literature is the synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, where 2-benzyloxy-1-bromo-3-nitrobenzene was coupled with 3-carboxyphenylboronic acid using a palladium catalyst. prepchem.com This highlights the feasibility of using protected phenol (B47542) derivatives in Suzuki couplings.

A potential route could start with the coupling of (2-methoxyphenyl)boronic acid with a methyl 3-bromo-4-methoxyphenylacetate, followed by demethylation of the resulting (6-methoxybiphenyl-3-yl)acetate to yield the target compound. The choice of catalyst and base is crucial for the success of the Suzuki-Miyaura reaction, with common systems including Pd(PPh₃)₄ and a base like sodium carbonate. prepchem.com

Negishi Coupling:

The Negishi coupling offers another powerful method for aryl-aryl bond formation, utilizing organozinc reagents as the nucleophilic partner. hellenicaworld.com These reactions are also typically catalyzed by palladium or nickel complexes. hellenicaworld.com A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which can often proceed under milder conditions and with high functional group tolerance. hellenicaworld.com For the synthesis of this compound, a potential Negishi coupling could involve the reaction of an organozinc derivative of a phenylacetic acid ester with a halogenated and protected phenol. The preparation of organozinc reagents can be achieved through various methods, including the direct insertion of zinc into an organic halide. wikipedia.org

Coupling ReactionArylating AgentAryl Halide/TriflateCatalyst/LigandKey Features
Suzuki-Miyaura Arylboronic acid or esterAryl bromide, iodide, or triflatePd(OAc)₂, Pd(PPh₃)₄, etc. with phosphine (B1218219) ligandsHigh functional group tolerance, commercially available reagents, generally low toxicity of boron byproducts. prepchem.comresearchgate.net
Negishi Arylzinc halideAryl bromide, iodide, or triflatePd(dba)₂, Ni(acac)₂, etc. with phosphine ligandsHigh reactivity of organozinc reagents, can be more sensitive to air and moisture. hellenicaworld.com

Direct Arylation and Alternative Coupling Methods

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the aromatic partners. This approach involves the direct coupling of an aryl halide with a C-H bond of another arene, typically catalyzed by palladium. While powerful, achieving high regioselectivity in direct arylation can be challenging and often requires the use of directing groups. For a molecule with the specific substitution pattern of this compound, achieving the desired regioselectivity through direct arylation would likely be a significant hurdle without a carefully designed substrate.

Regioselective Functionalization Techniques for the Biphenyl System

The precise placement of the carboxylic acid and hydroxyl groups on the biphenyl core is paramount. This can be achieved either by using pre-functionalized starting materials in the cross-coupling step or by functionalizing the biphenyl scaffold after its formation.

Introduction of Carboxylic Acid Moieties

Several methods can be employed to introduce the acetic acid side chain.

Willgerodt-Kindler Reaction: This reaction can convert an aryl alkyl ketone into a terminal amide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.org For instance, a hypothetical 3'-bromo-6'-hydroxyacetophenone could potentially be converted to (3'-bromo-6'-hydroxyphenyl)acetamide via the Willgerodt-Kindler reaction, followed by hydrolysis to the desired acetic acid derivative. However, this reaction often requires harsh conditions. wikipedia.orgorganic-chemistry.org

Arndt-Eistert Homologation: This method allows for the one-carbon homologation of a carboxylic acid. wikipedia.orgnih.gov Starting from a 3-bromo-6-hydroxybenzoic acid, one could envision its conversion to the corresponding acid chloride, followed by reaction with diazomethane (B1218177) and a subsequent Wolff rearrangement to yield the homologated (3-bromo-6-hydroxyphenyl)acetic acid. wikipedia.orgnih.gov The use of diazomethane, which is toxic and explosive, is a significant drawback of this method. nih.gov

Palladium-Catalyzed α-Arylation: A more modern and versatile approach is the palladium-catalyzed α-arylation of enolates. For example, the enolate of a protected acetate, such as methyl acetate, could be coupled with a suitably substituted aryl halide (e.g., a dihalophenol derivative) to introduce the carboxymethyl group. chemicalbook.com

Hydroxylation and Phenolic Group Installation

The introduction of the hydroxyl group at the 6-position (ortho to the other phenyl ring) requires high regioselectivity.

Directed Ortho-Metalation (DoM): If the biphenyl core is constructed first, a directing group can be used to facilitate lithiation or metallation at the ortho position, followed by reaction with an electrophilic oxygen source (e.g., a borate (B1201080) ester followed by oxidation, or a peroxide).

Starting with a Pre-functionalized Ring: A more straightforward approach is to use a starting material that already contains the hydroxyl group or a protected precursor. For example, coupling a (3-(methoxycarbonyl)methyl)phenylboronic acid with a 2-bromo-phenol derivative (with the phenol group protected, for instance, as a methoxy (B1213986) or benzyloxy ether) would install the hydroxyl group in the correct position. The protecting group can then be removed in a later step. Demethylation of a methoxy group can be achieved using reagents like boron tribromide (BBr₃). sielc.com

Synthesis of Key Intermediates and Building Blocks Preceding Compound Formation

The successful synthesis of this compound relies heavily on the availability of key precursors.

(3-Carboxymethylphenyl)boronic acid or its esters: These are crucial for Suzuki-Miyaura coupling strategies where the acetic acid moiety is present on the boronic acid partner.

3-Bromo-4-hydroxyphenylacetic acid: This commercially available compound can serve as a versatile starting material. bldpharm.com It could potentially be used in a cross-coupling reaction, or the bromine and hydroxyl groups could be used to direct further functionalization. The synthesis of this intermediate can be achieved by bromination of 4-hydroxyphenylacetic acid. hellenicaworld.com

2-Bromo-5-(carboxymethyl)phenol: The synthesis of this intermediate would be highly valuable. It could potentially be prepared from 2-bromo-5-methylphenol (B88109) through side-chain bromination followed by conversion to a nitrile and subsequent hydrolysis.

Protected Halophenols: As mentioned, using protected halophenols like 2-bromoanisole (B166433) (2-bromo-1-methoxybenzene) or 2-bromobenzyloxybenzene in cross-coupling reactions is a common strategy to avoid interference from the acidic phenolic proton.

Optimization of Reaction Conditions and Yields in Academic Synthesis

In academic settings, the optimization of a synthetic route for a compound like this compound focuses on maximizing the yield and minimizing byproducts by systematically adjusting various reaction parameters. The Suzuki-Miyaura coupling is a prime example where optimization is key. rsc.org Challenges in the synthesis of highly substituted biphenyls can include steric hindrance and the electronic effects of substituents, which may necessitate careful tuning of conditions. acs.org For instance, the synthesis of some polyfunctionalized biphenyls has shown that standard palladium-catalyzed methods can be ineffective, leading researchers to use other methods like the Ullmann coupling. nih.govcityu.edu.hk

Key parameters that are typically optimized include:

Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand is critical. youtube.com Ligands influence the stability and reactivity of the catalytic species, affecting oxidative addition and reductive elimination steps. For challenging couplings, specialized ligands such as sterically hindered biarylphosphines are often employed. nih.gov

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step. The strength, solubility, and nature of the base can dramatically impact reaction efficiency. In some cases, the addition of water can improve yields by increasing the solubility of inorganic bases. beilstein-journals.org

Solvent: The solvent system (e.g., toluene (B28343), dioxane, DMF, or aqueous mixtures) must be chosen to ensure the solubility of all reactants and intermediates. The polarity and boiling point of the solvent are important considerations, especially for reactions requiring elevated temperatures.

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without significant decomposition of starting materials, products, or the catalyst. Automated systems have been used to rapidly screen a wide range of temperatures and times to find the optimal conditions. rsc.org

The following table summarizes typical conditions and optimization findings for the synthesis of related biphenyl and phenylacetic acid derivatives, which can be extrapolated for the synthesis of this compound.

ParameterReactants/ReagentsConditionsYieldObservationReference
Catalyst/Ligand Aryl Halides, Arylboronic AcidsPd(OAc)₂, P(t-Bu)₃61-85%P(t-Bu)₃ was found to be an appropriate ligand for coupling with sterically demanding N-nucleophiles. beilstein-journals.org
Base 2-Iodophenyl-1H-indole, HexamethyldisilanePivOK (Potassium Pivalate)81% (gram-scale)PivOK was an effective base for the palladium-catalyzed C-H silylation. acs.org
Solvent Phenylacetic acid, 1-bromo-4-tert-butylbenzeneToluene>95% (NMR)Reducing the reaction concentration in toluene led to a higher yield. nih.gov
Temperature (2-Chlorophenyl)acetic acid, NaOH180 °CNot specifiedReaction required high temperatures (above 130 °C) to proceed, with 160-220 °C being preferable. google.com
Protecting Group 4-Methoxyphenylacetic acidBBr₃ in CH₂Cl₂99%Boron tribromide was effective for de-methylation to yield the final hydroxyphenylacetic acid. chemicalbook.com
Coupling Method 4-Bromobenzyl Acetate, Phenylboronic AcidsPd(OAc)₂, SPhosup to 99%Benzyl acetates can be used as effective coupling partners in Suzuki-Miyaura reactions. nih.gov

This table is interactive. Users can sort and filter the data based on the parameters.

Sustainable Chemistry Principles in the Synthesis of Related Biphenyl Systems

The principles of green chemistry are increasingly being integrated into the synthesis of biphenyl compounds to reduce environmental impact and improve safety and efficiency. nih.gov The Suzuki-Miyaura reaction, while powerful, traditionally uses organic solvents and palladium catalysts that can be environmentally problematic. Research has focused on making this and other biphenyl syntheses more sustainable.

Key sustainable principles applied in this context include:

Use of Aqueous Media: A significant advancement has been the development of Suzuki-Miyaura coupling reactions that proceed in water, eliminating the need for volatile and often toxic organic solvents. This approach is not only environmentally benign but can also simplify product isolation. youtube.com

Energy Efficiency: Reducing energy consumption is a core tenet of green chemistry. This has been achieved by developing catalysts that are active at lower temperatures or by using alternative energy sources like microwave irradiation, which can dramatically shorten reaction times from hours to minutes.

Catalyst Efficiency and Recyclability: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and residual palladium in the final product. Furthermore, supporting palladium on materials like carbon nanotubes, or using water-soluble catalysts, facilitates catalyst recovery and reuse, minimizing metal waste. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

The following table provides examples of how sustainable chemistry principles have been applied to the synthesis of biphenyl derivatives.

Green PrincipleSynthetic MethodConditionsAdvantageReference
Aqueous Solvent Suzuki-Miyaura CouplingWater, Pd/C catalyst, K₂CO₃ baseEliminates hazardous organic solvents, simplifies workup. youtube.com
Energy Efficiency Suzuki-Miyaura CouplingMicrowave Irradiation, DMF, K₂CO₃Reaction times reduced to minutes, leading to significant energy savings. youtube.com
Recyclable Catalyst Suzuki-Miyaura CouplingWater-soluble fullerene-supported PdCl₂Catalyst can be recycled multiple times without significant loss of activity. researchgate.net
Catalyst Efficiency Suzuki-Miyaura CouplingPalladacycle catalyst in neat waterHigh yields achieved with very low catalyst loadings (0.04 mol%) at room temperature. youtube.com
Avoiding Hazardous Reagents α-Arylation of Aryl Acetic AcidsPalladium-catalyzed coupling with aryl chloridesUtilizes more readily available and less reactive aryl chlorides instead of bromides or iodides. nih.gov

This table is interactive. Users can sort and filter the data based on the principles and methods.

By applying these optimization strategies and sustainable principles, the academic and industrial synthesis of this compound and related biphenyl compounds can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Studies of 6 Hydroxybiphenyl 3 Yl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. nih.gov The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. nih.gov For more sensitive substrates or to achieve higher yields under milder conditions, other reagents can be employed. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification with a wide range of alcohols, including sterically hindered ones. youtube.com Bismuth(III) compounds have also been explored as Lewis acid catalysts for esterification, although their efficiency can vary. rug.nl

Catalyst/ReagentReaction ConditionsProductNotes
H₂SO₄ (catalytic)Excess alcohol, heatAlkyl (6-hydroxybiphenyl-3-yl)acetateEquilibrium-driven reaction.
DCC, DMAPAlcohol, room temperatureAlkyl (6-hydroxybiphenyl-3-yl)acetateMild conditions, suitable for sensitive substrates.
Boric AcidAmine, heatN-substituted 2-(6-hydroxybiphenyl-3-yl)acetamideGreen and inexpensive catalyst.
DCCAmine, room temperatureN-substituted 2-(6-hydroxybiphenyl-3-yl)acetamideCommon method for peptide coupling.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. Direct reaction is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, activating agents are typically used. Boric acid has emerged as an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids with amines. nih.gov Alternatively, carbodiimide-based coupling agents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation under mild conditions. unizin.org These methods are fundamental in the synthesis of peptides and other biologically relevant amide-containing molecules. libretexts.org

Decarboxylation and Reduction Pathways

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a challenging transformation for simple aromatic carboxylic acids. However, the presence of a hydroxyl group on the aromatic ring can facilitate this reaction, particularly under specific catalytic conditions. For instance, multifunctional catalysts composed of bimetallic nanoparticles on supported ionic liquid phases have been shown to effectively decarboxylate hydroxybenzoic acid derivatives. nih.gov While direct application to (6-Hydroxybiphenyl-3-yl)acetic acid has not been extensively reported, the principles suggest that similar catalytic systems could be effective. The reaction often proceeds via a cyclic transition state, and the presence of a beta-keto group, which is not present in this molecule, significantly lowers the temperature required for decarboxylation. masterorganicchemistry.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. unizin.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. unizin.org A milder and more selective alternative is borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), which readily reduces carboxylic acids to primary alcohols at room temperature. unizin.org This reagent offers the advantage of chemoselectivity, as it typically does not reduce other functional groups like nitro groups that might be present in the molecule. unizin.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, allowing for etherification, glycosidation, oxidation, and other derivatizations.

Etherification and Glycosidation Strategies

Etherification: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide. researchgate.net This reaction is a versatile method for introducing a variety of alkyl or aryl groups.

Glycosidation: The attachment of a sugar moiety to the phenolic hydroxyl group, known as O-glycosylation, can significantly alter the solubility and biological properties of the molecule. nih.gov Enzymatic methods using glycosidases have been developed for the selective glycosylation of phenolic compounds. nih.gov Chemical methods, such as using glycosyl fluorides in the presence of calcium hydroxide (B78521) in an aqueous solvent, have also been shown to be effective for the O-glycosylation of phenols, even in complex molecules without the need for protecting groups. nih.gov The Heck reaction has also been explored for the C-glycosylation of phenolic compounds, offering a route to carbon-linked sugar derivatives. thieme-connect.com

ReactionReagents/CatalystProductKey Features
EtherificationK₂CO₃, Alkyl halide(6-Alkoxybiphenyl-3-yl)acetic acidWilliamson ether synthesis.
O-GlycosidationGlycosyl fluoride, Ca(OH)₂Glycoside of this compoundAqueous conditions, high selectivity. nih.gov
OxidationOxidizing agent (e.g., Fremy's salt)Biphenylquinone derivativeFormation of phenoxyl radicals.
DerivatizationDerivatizing agent (e.g., acyl chloride)Ester derivative at the phenolic hydroxylUsed for analytical purposes (e.g., chromatography). nih.gov

Oxidation and Derivatization of the Hydroxyl Functionality

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. The presence of bulky substituents ortho to the hydroxyl group, as in hindered phenols, can influence the oxidation products. acs.orgacs.org While the biphenyl (B1667301) group in the ortho position of this compound is not as sterically demanding as a tert-butyl group, it can still affect the reactivity. Oxidation can lead to the formation of phenoxyl radicals, which can then undergo further reactions to form quinone-type structures or couple to form dimers. vinatiorganics.com

Derivatization: The phenolic hydroxyl group can be derivatized for various purposes, including to enhance its analytical detection or to modify its properties. nih.govresearchgate.net Common derivatization reactions include acylation with acyl chlorides or anhydrides to form esters. nih.gov These derivatives are often used to improve the volatility or chromatographic behavior of the compound for analysis by techniques like gas chromatography or high-performance liquid chromatography. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core

The biphenyl ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, with the existing substituents directing the position of the incoming group.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director, while the acetic acid side chain is a deactivating group and a meta-director. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at positions activated by the hydroxyl group. unizin.org Therefore, substitution is expected to occur at the positions ortho and para to the hydroxyl group on the first phenyl ring. The phenyl group itself is also an ortho-, para-director. pearson.compearson.com The interplay of these directing effects will determine the final regioselectivity of the substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted benzene (B151609) ring is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate this reaction. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ring is generally electron-rich due to the hydroxyl group, making it less susceptible to SNAr. For SNAr to occur, a good leaving group (like a halogen) would need to be present on the ring, and the reaction would typically require harsh conditions or the presence of activating groups that are not present in the parent molecule. libretexts.org

Cyclization and Rearrangement Reactions of the Compound

The structure of this compound is amenable to intramolecular cyclization reactions, primarily through the interaction of the carboxylic acid group with the biphenyl system, often facilitated by the phenolic hydroxyl group.

One of the most probable cyclization pathways for this compound is an intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid can be converted into an acylium ion. This electrophile can then attack the electron-rich aromatic ring to form a new six-membered ring, leading to the formation of a dibenzofuranone derivative. The hydroxyl group on the biphenyl ring would activate the aromatic system, likely directing the cyclization to one of the ortho positions.

Another potential cyclization involves the phenolic hydroxyl group. Under appropriate conditions, an intramolecular etherification could occur, where the hydroxyl group displaces a suitable leaving group on the acetic acid side chain (if modified) or participates in a palladium-catalyzed C-O bond formation. However, the direct intramolecular reaction between the phenol (B47542) and the carboxylic acid to form a lactone is less likely due to the geometric constraints.

Rearrangement reactions of this compound are less predictable without specific experimental data. However, under certain catalytic conditions, particularly with transition metals, skeletal rearrangements of the biphenyl core or migration of substituents could potentially occur. For instance, palladium-catalyzed reactions are known to sometimes induce rearrangements in complex biaryl systems. mdpi.com A classic example of a rearrangement involving a carboxylic acid is the Curtius rearrangement, which converts carboxylic acids into amines with the loss of one carbon atom. byjus.com This would, however, require conversion of the carboxylic acid to an acyl azide.

Analogous Cyclization Reaction Reactant Conditions Product Yield Reference
Intramolecular Friedel-Crafts Acylation2-Phenylphenoxyacetic acidPolyphosphoric acid, 100 °CDibenzo[b,d]furan-4(3H)-oneHighGeneral Knowledge
Oxidative Cyclization4-(m-hydroxyphenyl)butyl toluene-p-sulphonateBasic conditionsSpirocyclic etherNot specified rsc.org

Catalytic Transformations and Mechanistic Elucidation Studies

The catalytic transformations of this compound can be diverse, leveraging its functional groups for various synthetic applications.

Palladium-Catalyzed Reactions:

Palladium catalysis is a powerful tool for the functionalization of biphenyl compounds. For this compound, several palladium-catalyzed reactions could be envisaged:

Intramolecular C-H Activation/Cyclization: The palladium catalyst can activate a C-H bond on the biphenyl ring, followed by an intramolecular reaction with the carboxylic acid group (or a derivative) to form a new ring. This is a well-established strategy for the synthesis of complex polycyclic aromatic compounds. nih.gov

Cross-Coupling Reactions: The hydroxyl group can be converted into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents onto the biphenyl core.

Acid/Base Catalysis:

Esterification: The carboxylic acid group can be readily esterified under acidic conditions with various alcohols.

Phenolic Reactions: The phenolic hydroxyl group can undergo O-alkylation or O-acylation under basic conditions.

Mechanistic Elucidation:

The elucidation of the mechanisms for these transformations would typically involve a combination of experimental and computational studies. For instance, in a palladium-catalyzed cyclization, the key steps to investigate would be the oxidative addition of the catalyst, the C-H activation step, and the reductive elimination that forms the final product. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates would provide crucial insights. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway and determine the transition state energies, corroborating experimental findings. rsc.org

Analogous Catalytic Transformation Reactant Catalyst Conditions Product Yield Reference
Suzuki-Miyaura CouplingAryl bromides and 3,4,5-trimethoxyphenylboronic acidPd(dppf)Cl2, K3PO41,4-dioxane, H2O, 80 °CBiphenyl derivatives52-94% mdpi.com
Reductive CarbonylationNitrobenzene[PdCl2(dppb)]Acetic acid, CON-(4-hydroxyphenyl)acetamide85% selectivity mdpi.com
Intramolecular aza-Wacker-type cyclizationVinyl cyclopropanecarboxamidesPalladium(II) catalystOxygen (terminal oxidant)Aza[3.1.0]bicyclesModerate nih.gov

Derivatization and Structural Modification of 6 Hydroxybiphenyl 3 Yl Acetic Acid

Synthesis of Esters and Amides for Structure-Based Research

The carboxylic acid group of (6-Hydroxybiphenyl-3-yl)acetic acid is a prime target for esterification and amidation to generate libraries of compounds for structure-activity relationship (SAR) studies. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, and introduce new interaction points with biological targets.

Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. libretexts.org More sophisticated methods, like using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under milder conditions, which is particularly useful for sensitive substrates. nih.gov

Amide synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using peptide coupling reagents, followed by reaction with a primary or secondary amine. libretexts.orgnih.goveuropa.eu This approach allows for the introduction of a wide diversity of substituents based on the chosen amine.

While specific libraries of esters and amides derived directly from this compound are not extensively reported in the literature, the synthesis of analogs of related compounds like flurbiprofen (B1673479) demonstrates the feasibility of these approaches. For instance, a series of alkyl ester prodrugs of flurbiprofen were synthesized to reduce its gastrointestinal toxicity.

Derivative TypeGeneral Synthetic MethodPotential for this compound
EstersFischer-Speier esterification, DCC/DMAP couplingModulation of lipophilicity and pharmacokinetic properties.
AmidesAcyl chloride formation followed by amination, Peptide coupling reagentsIntroduction of diverse chemical functionalities for SAR studies.

Preparation of Ethers and Conjugates via the Phenolic Hydroxyl

The phenolic hydroxyl group on the biphenyl (B1667301) ring provides another key site for derivatization, enabling the synthesis of ethers and various conjugates. Williamson ether synthesis, involving the deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide, is a common method for preparing simple alkyl ethers. google.com This modification can alter the hydrogen-bonding capacity and steric profile of the molecule.

Furthermore, the phenolic hydroxyl can be used as an attachment point for larger moieties, including promoieties to create prodrugs or linkers for conjugation to other molecules. For example, sulfonate esters have been investigated as linkers for prodrugs of phenolic compounds, which can be designed to release the active drug under specific physiological conditions. researchgate.net

Introduction of Substituents and Heteroatoms onto the Biphenyl System

Modification of the biphenyl backbone itself can lead to significant changes in the biological activity and properties of this compound. The metabolism of the related compound felbinac to 4'-hydroxyfelbinac indicates that hydroxylation of the biphenyl ring is a feasible transformation. sigmaaldrich.com

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, onto the biphenyl system. nih.gov These reactions typically involve the coupling of a boronic acid or ester with a halide or triflate derivative of the biphenyl scaffold. The synthesis of biphenyl tyrosine derivatives has been achieved using such methods, highlighting the potential for creating diverse analogs. nih.gov For instance, a t-butoxycarbonyl-(6-hydroxy-[biphenyl]-yl)propanoate derivative was synthesized via a Suzuki coupling reaction, demonstrating a viable route for functionalizing the biphenyl core of a closely related structure. nih.gov

ModificationMethodPotential Impact
HydroxylationMetabolic or synthetic oxidationAltered polarity and potential for new interactions.
Alkylation/ArylationSuzuki-Miyaura cross-couplingExploration of steric and electronic effects on activity.
Heteroatom IntroductionVarious organometallic reactionsModulation of physicochemical and pharmacological properties.

Conjugation Strategies with Macromolecules and Surfaces for Research Applications

For research purposes, conjugating this compound to macromolecules such as proteins or to solid surfaces can be highly valuable. The carboxylic acid or the phenolic hydroxyl group can be utilized as handles for bioconjugation. For example, the carboxylic acid can be activated and reacted with amine groups on a protein surface to form stable amide bonds.

Solid-Phase Synthesis and Combinatorial Approaches for Library Generation

Solid-phase synthesis offers an efficient way to generate libraries of derivatives of this compound for high-throughput screening. acs.org In this approach, the scaffold can be attached to a solid support, such as a resin, via either the carboxylic acid or the phenolic hydroxyl group. Subsequent reactions can then be carried out in a stepwise manner, with excess reagents and by-products being easily washed away after each step.

For example, the carboxylic acid could be anchored to a resin, and then the phenolic hydroxyl could be modified. Alternatively, the phenolic hydroxyl could be attached to the resin, allowing for a variety of modifications to the carboxylic acid moiety. This approach is highly amenable to the creation of combinatorial libraries by using a split-and-pool strategy, where the resin is divided into portions, each subjected to a different reaction, and then recombined. Although specific applications of solid-phase synthesis for this particular compound are not documented, the principles are broadly applicable and represent a powerful tool for exploring its chemical space.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate a detailed map of the molecular framework.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment and number of different types of protons and carbons, respectively.

¹H NMR: In a hypothetical ¹H NMR spectrum of (6-Hydroxybiphenyl-3-yl)acetic acid, distinct signals would be expected for the protons of the two aromatic rings, the methylene (B1212753) (-CH₂) group, the carboxylic acid (-COOH) proton, and the phenolic (-OH) proton. The chemical shifts (δ) and splitting patterns of the aromatic protons would be complex due to spin-spin coupling between adjacent protons, providing critical information about the substitution pattern on the biphenyl (B1667301) core.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom in the molecule, including the two carbons of the carbonyl and hydroxyl groups, the twelve carbons of the biphenyl structure, and the methylene carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between neighboring aromatic protons, helping to assign protons to specific rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com It is exceptionally powerful for connecting different fragments of a molecule. For instance, HMBC would show correlations from the methylene protons to the carboxylic carbon and to carbons on the adjacent aromatic ring, confirming the placement of the acetic acid moiety.

Table 1: Predicted NMR Data for this compound

Technique Predicted Observation Information Gained
¹H NMR Signals for aromatic, methylene, carboxylic, and phenolic protons. Electronic environment and count of different proton types.
¹³C NMR Signals for aromatic, methylene, and carbonyl carbons. Carbon skeleton framework.
COSY Correlations between adjacent aromatic protons. Connectivity within each aromatic ring.
HSQC Correlations between protons and their directly bonded carbons. Assignment of ¹H and ¹³C signals.

| HMBC | Long-range correlations (e.g., -CH₂ to aromatic C and -COOH). | Connectivity between different functional groups and the biphenyl core. |

NMR spectroscopy is not limited to final product characterization; it is also a valuable tool for real-time analysis.

Reaction Monitoring: By acquiring NMR spectra at regular intervals during a chemical reaction, researchers can track the consumption of reactants and the formation of products. nih.govmagritek.com For example, in a potential synthesis of this compound, one could monitor the disappearance of a key reactant signal (e.g., a specific aldehyde proton) and the simultaneous appearance of a product signal (e.g., the methylene protons of the acetic acid group). nih.govmagritek.com This allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions to maximize yield. magritek.com

Purity Assessment: ¹H NMR is an excellent method for assessing the purity of a sample. The integration (area under the peak) of each signal is directly proportional to the number of protons it represents. By comparing the integrals of the signals from the target compound to those from impurities, a quantitative measure of purity can be established. An internal standard with a known concentration can be added for precise quantification. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). dtic.mil This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₄H₁₂O₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass (228.07864 g/mol ). nih.govnih.gov This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) creates a powerful analytical platform for separating and identifying components within complex mixtures. nih.govnih.gov

LC Separation: The LC system first separates the components of a mixture based on their physicochemical properties.

MS/MS Analysis: As each component elutes from the LC column, it enters the mass spectrometer. In MS/MS, a specific ion (the "parent" or "precursor" ion), such as the molecular ion of this compound, is selected. This ion is then fragmented by collision with an inert gas, and the resulting "daughter" or "product" ions are analyzed. shimadzu.com

The fragmentation pattern is a reproducible fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of water (-18 Da), the loss of a carboxyl group (-45 Da), and cleavages at the biphenyl linkage. libretexts.org This detailed structural information is invaluable for confirming the identity of a target compound in a complex matrix, such as a crude reaction output or a biological sample. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z) Predicted Fragment Ion Neutral Loss Significance
229.08 [M+H]⁺ Loss of H₂O 18 Da Indicates presence of hydroxyl/carboxyl groups.
229.08 [M+H]⁺ Loss of COOH radical 45 Da Characteristic fragmentation of carboxylic acids. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. docbrown.info The resulting spectrum provides a characteristic fingerprint of the molecule's functional groups. For this compound, the IR spectrum would be expected to show several key absorption bands:

A very broad O-H stretching band around 2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid. researchgate.net

A distinct O-H stretching band around 3200-3600 cm⁻¹ for the phenolic group.

A strong C=O (carbonyl) stretching band around 1700-1760 cm⁻¹ for the carboxylic acid. researchgate.net

C-O stretching bands in the 1210-1320 cm⁻¹ region.

Multiple sharp bands corresponding to aromatic C=C and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While it also probes molecular vibrations, its selection rules differ from IR. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman. The Raman spectrum of this compound would be particularly useful for characterizing the aromatic rings and the carbon backbone of the molecule. researchgate.netnih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibration Type Expected IR Wavenumber (cm⁻¹) Expected Raman Signal
Carboxylic Acid O-H Stretch 2500-3300 (Broad) Generally weak
Phenolic O-H Stretch 3200-3600 Generally weak
Carboxylic Acid C=O Stretch 1700-1760 (Strong) Moderate to strong
Aromatic C=C Stretch 1450-1600 Strong
Aromatic C-H Stretch 3000-3100 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. For the compound this compound, this method provides insights into the energy levels of its π-electron systems, primarily associated with the biphenyl core. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of a biphenyl derivative is dominated by intense absorptions due to π→π* transitions of the conjugated system. The biphenyl moiety in this compound contains two phenyl rings linked by a single bond. The extent of conjugation between these rings, which is dependent on the dihedral angle between them, significantly influences the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

In a non-planar conformation, the conjugation is partially hindered, leading to a spectrum that resembles that of substituted benzene (B151609). However, factors that favor planarity, such as intermolecular interactions in a specific solvent or in the solid state, can lead to a red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in intensity, indicating a more extended conjugated system.

The presence of substituents on the biphenyl rings also modulates the electronic transitions. The hydroxyl (-OH) group, an auxochrome, can cause a red shift and an increase in the intensity of the absorption bands due to its electron-donating mesomeric effect. The acetic acid moiety is not expected to significantly participate in the conjugation of the biphenyl system.

Table 5.4.1: Illustrative UV-Vis Absorption Data for a Related Biphenyl Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition
4-Biphenylacetic acidNot Specified~258Not Specifiedπ→π*

Note: This data is illustrative and based on general knowledge of biphenyl compounds. Specific values for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A key conformational feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, this angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation. Crystal packing forces also play a significant role in determining the final solid-state conformation.

Furthermore, X-ray crystallography would reveal the conformation of the acetic acid side chain relative to the biphenyl core. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid functional groups, which dictate how the molecules pack in the crystal lattice. These hydrogen bonds are expected to be a dominant feature of the crystal structure, likely forming dimers or extended networks.

Although a crystal structure for this compound itself is not found in the reviewed literature, a structure containing a (6-hydroxy-biphenyl-3-yl) moiety within a larger molecule, 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione, has been reported. researchgate.net The data from this structure can provide representative values for the bond lengths and angles within the this compound framework.

Table 5.5.1: Illustrative Crystallographic Data for a Molecule Containing the (6-Hydroxy-biphenyl-3-yl) Moiety

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.3606
b (Å)26.403
c (Å)11.0719
β (°)97.757
Volume (ų)2711.4
Z4

Note: This data is from the crystal structure of 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione and is presented for illustrative purposes. researchgate.net The actual crystallographic parameters for this compound may differ.

The detailed structural parameters obtained from X-ray crystallography are invaluable for understanding the structure-property relationships of this compound and for computational modeling studies.

Computational and Theoretical Investigations of 6 Hydroxybiphenyl 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. mdpi.com For (6-Hydroxybiphenyl-3-yl)acetic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be employed to optimize the molecule's geometry and determine its ground state energy. nih.govnih.gov This analysis would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy, which are crucial for understanding the molecule's stability. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govijert.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxy-substituted phenyl ring, while the LUMO might be distributed across the biphenyl (B1667301) system. The acetic acid group, being an electron-withdrawing group, would also influence the electron density distribution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov In this compound, the MEP would show negative potential (red regions) around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating regions susceptible to electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability. ijert.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. nih.govplos.org

For this compound, MD simulations would be crucial for understanding the rotational freedom around the biphenyl linkage and the flexibility of the acetic acid side chain. These simulations can reveal the most populated conformations in different environments, such as in a vacuum or in a solvent like water. nih.gov The presence of water molecules can significantly influence the conformational preferences through hydrogen bonding with the hydroxyl and carboxylic acid groups. nih.gov

The results of MD simulations can be used to generate a potential of mean force (PMF) for specific dihedral angles, providing a free energy profile of the conformational changes. nih.gov This information is vital for understanding how the molecule might adapt its shape to bind to a biological target.

Molecular Docking Studies and Ligand-Target Interaction Modeling (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govbiotech-asia.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, molecular docking studies could be performed against various biological targets. Given its structural similarity to known anti-inflammatory drugs (e.g., biphenyl acetic acid derivatives), cyclooxygenase (COX) enzymes would be a logical target to investigate. medcraveonline.comresearchgate.net The docking simulations would predict the binding mode of the compound within the active site of the enzyme, identifying key interactions such as hydrogen bonds and hydrophobic interactions. plos.org

The hydroxyl group and the carboxylic acid moiety of this compound are likely to form crucial hydrogen bonds with amino acid residues in the active site. The biphenyl core would likely engage in hydrophobic interactions. The docking score, an estimation of the binding affinity, can be used to rank the compound against other potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to their activity. nih.gov

For a series of derivatives of this compound, a QSAR study could be conducted to understand the influence of different substituents on a particular biological activity, such as anti-inflammatory or analgesic effects. medcraveonline.com The process involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound and then using statistical methods, like multiple linear regression or partial least squares, to build a predictive model. researchgate.netnih.gov

A well-validated QSAR model can guide the design of more potent analogs of this compound by suggesting modifications that are likely to enhance the desired biological activity. researchgate.net

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can also be used to predict spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, DFT calculations can predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. mdpi.com The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the molecular structure. ijert.org

Furthermore, computational chemistry can be used to explore potential reaction pathways. For example, the decomposition of acetic acid on a catalyst surface has been studied using DFT to elucidate the reaction mechanism. researchgate.net Similar studies could be performed for this compound to understand its metabolic fate or its reactivity in different chemical environments.

Mechanistic Studies of Biochemical and Biological Interactions Pre Clinical Focus

Molecular Recognition and Receptor Binding Studies (in vitro, non-cellular systems)

The initial step in a compound's biological activity often involves its recognition and binding to a specific molecular target, such as a receptor. In vitro binding assays are fundamental tools for characterizing these interactions, providing quantitative measures of binding affinity like the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). chelatec.comnih.govmerckmillipore.com

To date, there are no published studies in the public domain that investigate the molecular recognition or receptor binding properties of (6-Hydroxybiphenyl-3-yl)acetic acid . Such studies would be essential to identify its potential biological receptors and to quantify the strength of its binding interactions.

Interactions with Nucleic Acids and Proteins at the Molecular Level

Understanding the direct molecular interactions of a compound with essential biomolecules like proteins and nucleic acids is key to deciphering its mechanism of action.

A review of the available scientific literature indicates a lack of studies specifically focused on the molecular-level interactions between This compound and nucleic acids or proteins.

Modulation of Cellular Pathways in Isolated Cell-Based Models (without clinical outcomes)

Cell-based models provide a crucial platform for observing the effects of a compound on cellular signaling pathways and functions in a controlled, pre-clinical setting.

Currently, there is no available research data detailing the effects of This compound on any cellular pathways in isolated cell-based models.

Potential Applications in Chemical Biology and Advanced Materials Research

Development as Molecular Probes and Fluorescent Tags for Biological Systems

The biphenyl (B1667301) scaffold is a known fluorophore, and its derivatives are often studied for their fluorescent properties. nih.govnih.govmdpi.com The inherent fluorescence of the biphenyl moiety in (6-Hydroxybiphenyl-3-yl)acetic acid suggests its potential as a core structure for the development of molecular probes and fluorescent tags.

The hydroxyl and carboxylic acid groups offer convenient handles for chemical modification, allowing for the attachment of targeting ligands or for tuning the photophysical properties of the molecule. For instance, the carboxylic acid can be readily converted to an ester or an amide, enabling conjugation to biomolecules such as proteins or peptides. youtube.com This could facilitate the development of targeted fluorescent probes for imaging specific cellular components or processes. nih.govnih.govyoutube.com

Research on other hydroxybiphenyl derivatives has shown that the fluorescence can be sensitive to the local environment, such as pH or the presence of specific ions. nih.gov This opens up the possibility of designing ratiometric fluorescent probes based on the this compound scaffold, where changes in the environment would lead to shifts in the emission spectrum.

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

Functional GroupPotential ModificationPurpose
Carboxylic AcidAmide or Ester FormationConjugation to biomolecules (proteins, peptides, etc.)
Hydroxyl GroupEtherification or EsterificationTuning of photophysical properties (e.g., emission wavelength)
Biphenyl CoreIntroduction of other substituentsAltering solubility and cell permeability

Integration into Chemosensors and Biosensing Platforms

The functional groups of this compound make it an attractive candidate for integration into chemosensors and biosensing platforms. mdpi.com The carboxylic acid and hydroxyl groups can act as recognition elements for specific analytes or as anchor points for immobilization onto sensor surfaces.

Electrochemical sensors, in particular, could benefit from the incorporation of this molecule. Biphenyl derivatives have been successfully used in the fabrication of electrochemical sensors for the detection of various compounds, including pollutants and biomolecules. acs.orgnih.govmdpi.com The hydroxyl and carboxylic acid moieties of this compound could be electrochemically active or could be modified with redox-active groups to facilitate signal transduction.

Furthermore, the carboxylic acid group can be used to covalently attach the molecule to electrode surfaces, such as gold or carbon nanotubes, which are commonly used in biosensor construction. acs.org This would allow for the development of stable and reusable sensing platforms. The biphenyl structure itself can also participate in π-π stacking interactions with other aromatic molecules, a property that can be exploited for the selective recognition of certain analytes.

Applications in Polymer Chemistry and Bioconjugation Strategies

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a valuable monomer for the synthesis of novel polymers, particularly polyesters and polycarbonates. nih.govwikipedia.org The rigid biphenyl unit can impart desirable properties to the resulting polymers, such as high thermal stability and mechanical strength.

The presence of the hydroxyl group allows for its incorporation into polyester (B1180765) chains through esterification reactions, while the carboxylic acid can be activated for polymerization. The synthesis of polyesters from monomers containing both hydroxyl and carboxylic acid functionalities is a well-established method in polymer chemistry. nih.gov Research on the closely related 4'-hydroxybiphenyl-4-carboxylic acid has demonstrated its utility as a raw material for high-performance polymers. google.comnih.gov

The carboxylic acid group also provides a straightforward route for bioconjugation. youtube.com By activating the carboxylic acid, for instance, using carbodiimide (B86325) chemistry, this compound can be covalently linked to amine groups on biomolecules like proteins, peptides, or amino-modified DNA. youtube.com This allows for the creation of bioconjugates with tailored properties, potentially for applications in drug delivery or diagnostics.

Table 2: Potential Polymerization and Bioconjugation Reactions of this compound

Reaction TypeFunctional Group InvolvedPotential Product
PolyesterificationHydroxyl and Carboxylic AcidHigh-performance polyesters
Amide Bond FormationCarboxylic AcidBioconjugates with proteins/peptides
EsterificationCarboxylic Acid or HydroxylModified surfaces or small molecule derivatives

Role in Supramolecular Chemistry and Self-Assembly Processes

The hydroxyl and carboxylic acid groups of this compound are capable of forming strong and directional hydrogen bonds. researchgate.netresearchgate.netnih.govmdpi.comchemrxiv.org This, combined with the potential for π-π stacking interactions between the biphenyl rings, makes the molecule an excellent candidate for the construction of well-defined supramolecular architectures through self-assembly. acs.orgacs.orgnih.govchinesechemsoc.org

In the solid state and in certain solvents, molecules of this compound could self-assemble into various structures, such as tapes, sheets, or three-dimensional networks. acs.orgacs.orgnih.gov The specific arrangement would be dictated by the interplay of hydrogen bonding, π-π stacking, and steric factors. The study of similar biphenyl carboxylic acids has revealed a rich variety of self-assembled structures. nih.govacs.org

The ability to form predictable and stable supramolecular assemblies is of great interest for applications in crystal engineering, where the goal is to design materials with specific properties based on the arrangement of their constituent molecules. These self-assembled structures could find use as functional materials, for example, in separation technologies or as templates for the growth of other materials.

Use as a Ligand or Scaffold in Catalysis Research

The functional groups of this compound also suggest its potential as a ligand or scaffold in catalysis. digitellinc.comnih.govipcm.frruhr-uni-bochum.dersc.org The hydroxyl and carboxylic acid groups can act as coordination sites for metal ions, forming stable metal complexes. The biphenyl backbone provides a rigid and well-defined framework that can influence the steric and electronic environment around the metal center, which is crucial for catalytic activity and selectivity.

Biphenyl-based ligands have been successfully employed in a variety of catalytic transformations. digitellinc.com The this compound scaffold could be modified to create a library of ligands with different properties for use in asymmetric catalysis or other specialized catalytic applications. acs.org

Furthermore, carboxylic acids themselves can participate directly in catalytic cycles, for example, in decarboxylative coupling reactions. ruhr-uni-bochum.de The presence of the carboxylic acid functionality in this compound opens up the possibility of its use in such transformations, either as a substrate or as a component of the catalytic system.

Future Research Directions and Challenges in 6 Hydroxybiphenyl 3 Yl Acetic Acid Research

Exploration of Novel and Environmentally Benign Synthetic Routes

The traditional synthesis of (6-Hydroxybiphenyl-3-yl)acetic acid and its precursors often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key area of future research is the development of more efficient and environmentally friendly synthetic strategies.

One documented synthesis involves the hydrolysis of a corresponding ester precursor. For example, the methyl ester of this compound can be hydrolyzed using a strong base like sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification to yield the final product.

StepReagents and ConditionsProduct
Hydrolysis1. NaOH, Methanol/Water, Room Temperature; 2. HCl (aq)This compound

Future research will likely focus on catalytic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Heck reactions) to construct the biphenyl (B1667301) core from more readily available starting materials under milder conditions. The use of greener solvents, biocatalysis, and flow chemistry approaches are also promising avenues for reducing the environmental impact of the synthesis.

Discovery of Unprecedented Chemical Transformations and Reactivity Profiles

The chemical reactivity of this compound is primarily dictated by its three functional groups: the phenolic hydroxyl group, the carboxylic acid moiety, and the aromatic biphenyl system.

Key Reactive Sites:

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and can be used in coupling reactions. Its acidity also makes it a potential site for derivatization.

Carboxylic Acid Group: This functional group can be readily converted into esters, amides, and other acid derivatives, which is crucial for creating libraries of compounds for biological screening.

Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the regioselectivity of these reactions.

Future research will aim to uncover novel transformations of this molecule. This could include selective functionalization of one of the aromatic rings, the development of new protecting group strategies to allow for differential reactivity of the hydroxyl and carboxylic acid groups, and the exploration of its use in multicomponent reactions to rapidly build molecular complexity.

Advanced Understanding of Structure-Function Relationships and Molecular Design Principles

This compound is a known intermediate in the synthesis of inhibitors for serine proteases, such as Factor Xa, a key enzyme in the blood coagulation cascade. The design of potent and selective inhibitors relies heavily on understanding the structure-activity relationships (SAR).

The general structure of these inhibitors often involves a central scaffold, which can be derived from this compound, and various substituents that interact with specific pockets of the enzyme's active site.

Structural MoietyPotential Role in Biological Activity
Biphenyl CoreProvides a rigid scaffold for positioning other functional groups.
Hydroxyl GroupCan act as a hydrogen bond donor or acceptor.
Acetic Acid Side ChainCan be modified to interact with specific residues in the target protein.

Future research will focus on creating detailed SAR models through the synthesis and biological evaluation of analog libraries. This will involve systematic modifications of the biphenyl core, the position and nature of the substituents, and the length and composition of the acetic acid side chain. Computational methods, such as molecular docking and quantum mechanics calculations, will be instrumental in rationalizing the observed SAR and in guiding the design of new, more potent analogs.

Integration with Emerging Technologies in Chemical Research

The fields of artificial intelligence (AI) and high-throughput screening (HTS) are revolutionizing chemical research and drug discovery. google.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for their biological activity. google.com By using this compound as a starting scaffold, combinatorial chemistry techniques can be employed to generate large libraries of derivatives. These libraries can then be screened using HTS to identify "hits" against a specific biological target. The integration of robotics and automated data analysis makes this process highly efficient. google.com

Future research will see a tighter integration of these technologies. AI could be used to design virtual libraries of compounds based on the this compound scaffold, which are then prioritized for synthesis and HTS based on predicted activity and synthetic feasibility. This closed-loop approach, where AI predictions are experimentally validated and the results are fed back to improve the AI models, will accelerate the discovery of new drug candidates.

Addressing Complex Mechanistic Questions in Biological Systems (pre-clinical)

While this compound itself is an intermediate, its derivatives are being investigated as potential therapeutics. A crucial aspect of preclinical development is to understand the mechanism of action of these compounds in complex biological systems.

For derivatives targeting enzymes like Factor Xa, key preclinical questions include:

Target Engagement: Does the compound bind to the intended target in a cellular or whole-organism context?

Selectivity: Does the compound inhibit other related proteases, which could lead to off-target effects?

Pharmacokinetics: How is the compound absorbed, distributed, metabolized, and excreted (ADME)?

Pharmacodynamics: What is the relationship between the compound's concentration and its biological effect over time?

To answer these questions, a variety of in vitro and in vivo models are employed. These can range from isolated enzyme assays and cell-based models to animal models of disease. Mechanistic systems modeling can also be used to simulate the effect of the compound on biological networks and predict its efficacy and potential side effects.

Future challenges lie in developing more predictive preclinical models that better mimic human physiology. This includes the use of 3D cell cultures, organoids, and humanized animal models. A deeper understanding of the compound's interaction with its biological target at a molecular level, through techniques like X-ray crystallography and cryo-electron microscopy, will also be critical for addressing complex mechanistic questions.

Q & A

Q. What synthetic strategies are commonly employed to prepare biphenyl acetic acid derivatives like (6-Hydroxybiphenyl-3-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: Biphenyl acetic acid derivatives are typically synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by functionalization to introduce the acetic acid moiety. For example, {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (a structurally analogous compound) is synthesized using palladium-catalyzed coupling of aryl halides with boronic acids, followed by hydrolysis or oxidation to introduce the carboxylic acid group . Key factors affecting yield include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
  • Temperature : Reactions often proceed at 80–100°C under inert atmospheres.
  • Protecting groups : Hydroxyl groups may require protection (e.g., acetyl or tert-butyldimethylsilyl) to prevent side reactions .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm biphenyl connectivity and acetic acid substitution patterns. For example, in 2-(2-methoxyphenyl)acetic acid, the methoxy proton signal appears at δ 3.8 ppm, while the acetic acid protons resonate near δ 3.6 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical for research-grade compounds) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability. For instance, 2-(4-hydroxyphenyl)acetic acid forms dimeric hydrogen bonds in its crystal lattice .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals of this compound for structural analysis?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water or DMSO/water) to slow nucleation. For 2-(2-methoxyphenyl)acetic acid, slow evaporation from ethanol yielded crystals suitable for X-ray diffraction .
  • Temperature Gradient : Gradual cooling from 50°C to room temperature reduces defects.
  • Seeding : Introduce microcrystals to promote uniform growth.
  • Crystallographic Data Validation : Compare experimental data (e.g., CCDC 1105571 for similar compounds) to refine unit cell parameters and hydrogen-bonding motifs .

Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Standardized Assay Conditions :
    • Protein Binding Studies : Use surface plasmon resonance (SPR) with immobilized targets (e.g., IL-6 or MMP3) to quantify binding affinity under controlled pH and ionic strength .
    • Cell-Based Assays : Include internal controls (e.g., recombinant human serum) to account for matrix effects .
  • Data Normalization : Express activity relative to reference compounds (e.g., aspirin for anti-inflammatory assays) to mitigate batch-to-batch variability.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-hydroxyphenyl)acetic acid) to identify trends in substituent effects on bioactivity .

Q. How can researchers mitigate side reactions during the synthesis of this compound, particularly oxidation of the hydroxyl group?

Methodological Answer:

  • Protection-Deprotection Strategies : Temporarily protect the hydroxyl group as a tert-butyldiphenylsilyl ether or acetyl ester during coupling steps. Deprotect post-synthesis using TBAF (tetrabutylammonium fluoride) or acidic hydrolysis .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Reductive Conditions : Add antioxidants like ascorbic acid or TCEP (Tris-(2-carboxyethyl)phosphine) to stabilize sensitive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.